1-(3,5-Difluoro-2-(pentyloxy)phenyl)propan-1-one
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Overview
Description
1-(3,5-Difluoro-2-(pentyloxy)phenyl)propan-1-one is an organic compound with the molecular formula C14H18F2O2 It is characterized by the presence of two fluorine atoms and a pentyloxy group attached to a phenyl ring, along with a propanone moiety
Preparation Methods
The synthesis of 1-(3,5-Difluoro-2-(pentyloxy)phenyl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-difluorophenol and 1-bromopentane.
Etherification: The first step involves the etherification of 3,5-difluorophenol with 1-bromopentane in the presence of a base such as potassium carbonate to form 3,5-difluoro-2-(pentyloxy)phenol.
Friedel-Crafts Acylation: The next step is the Friedel-Crafts acylation of 3,5-difluoro-2-(pentyloxy)phenol with propionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield this compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis .
Chemical Reactions Analysis
1-(3,5-Difluoro-2-(pentyloxy)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol .
Scientific Research Applications
1-(3,5-Difluoro-2-(pentyloxy)phenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3,5-Difluoro-2-(pentyloxy)phenyl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards specific targets. The pentyloxy group contributes to its lipophilicity, facilitating its passage through biological membranes. The propanone moiety is involved in forming hydrogen bonds and other interactions with the target molecules .
Comparison with Similar Compounds
1-(3,5-Difluoro-2-(pentyloxy)phenyl)propan-1-one can be compared with similar compounds such as:
1-(4-Pentyloxy-phenyl)-3-piperidino-propan-1-one: This compound has a similar structure but includes a piperidine ring, which may alter its chemical and biological properties.
1-(3,5-Difluoro-2-(methoxy)phenyl)propan-1-one: This compound has a methoxy group instead of a pentyloxy group, affecting its lipophilicity and reactivity.
1-(3,5-Difluoro-2-(ethoxy)phenyl)propan-1-one: The ethoxy group in this compound results in different physical and chemical properties compared to the pentyloxy derivative.
Properties
IUPAC Name |
1-(3,5-difluoro-2-pentoxyphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2O2/c1-3-5-6-7-18-14-11(13(17)4-2)8-10(15)9-12(14)16/h8-9H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYAUSERPGAVGSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1F)F)C(=O)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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